molecular formula C7H8IN B1597661 4-Iodo-3-methylaniline CAS No. 4949-69-3

4-Iodo-3-methylaniline

Cat. No.: B1597661
CAS No.: 4949-69-3
M. Wt: 233.05 g/mol
InChI Key: UISBOJCPTKUBIC-UHFFFAOYSA-N
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Description

4-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

4-Iodo-3-methylaniline is a chemical compound used in the synthesis of various pharmaceutical intermediates It’s known to be used in the synthesis of birb 796 , a promising agent for the treatment of inflammatory diseases . Therefore, it can be inferred that the targets of this compound would be related to the biological targets of the compounds it helps synthesize.

Mode of Action

It’s known that this compound can undergo reaction with paraformaldehyde to give the corresponding dihalo-substituted analogs of troger’s base . This suggests that the compound may interact with its targets through a mechanism involving halogen bonding or electrophilic aromatic substitution, common reactions involving halogenated anilines.

Biochemical Pathways

Given its use in the synthesis of birb 796 , it’s plausible that it may indirectly influence pathways related to inflammation and immune response.

Result of Action

As a precursor in the synthesis of birb 796 , its indirect effects could include the modulation of inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methylaniline to form 4-nitro-3-methylaniline, followed by reduction to yield the desired product. Another method includes the direct iodination of 3-methylaniline using iodine and an oxidizing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-3-methylaniline has numerous applications in scientific research:

Comparison with Similar Compounds

    3-Iodo-4-methylaniline: Similar in structure but with different substitution patterns.

    4-Bromo-3-methylaniline: Another halogenated derivative with bromine instead of iodine.

    4-Chloro-3-methylaniline: Contains chlorine as the halogen substituent

Uniqueness: 4-Iodo-3-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBOJCPTKUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370193
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4949-69-3
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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